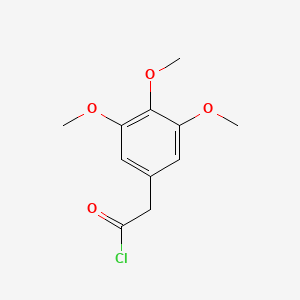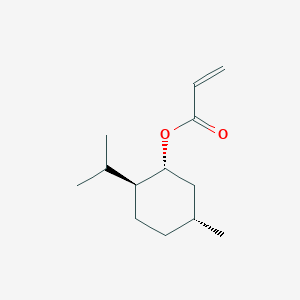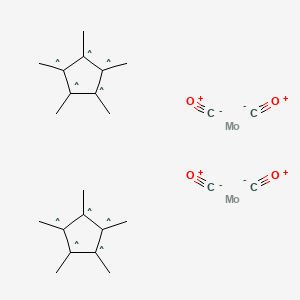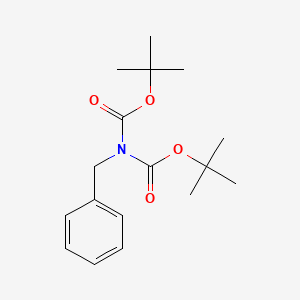
6-(4-Fluorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-2-formylphenol, 95% (hereafter referred to as ‘6-FPF-95’) is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone. 6-FPF-95 is a versatile compound that has been used for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for various chemical reactions, and as a research tool for biological and biochemical applications.
Aplicaciones Científicas De Investigación
6-FPF-95 has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst for various chemical reactions, and as a research tool for biological and biochemical applications. For example, 6-FPF-95 has been used to study the effects of fluoroalkyl radicals on the structure and function of proteins and enzymes, to investigate the mechanisms of enzyme inhibition and activation, and to study the effects of fluorinated compounds on the structure and function of DNA and RNA. Additionally, 6-FPF-95 has been used in the synthesis of various pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of 6-FPF-95 is not yet fully understood. However, it is believed that the fluorinated group of 6-FPF-95 interacts with the active sites of proteins and enzymes, resulting in changes in their structure and function. Additionally, 6-FPF-95 is thought to interact with nucleic acids, resulting in changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FPF-95 are not yet fully understood. However, it has been shown to interact with proteins and enzymes, resulting in changes in their structure and function. Additionally, 6-FPF-95 has been shown to interact with nucleic acids, resulting in changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-FPF-95 has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in a variety of organic solvents, making it easy to work with in the laboratory. Additionally, 6-FPF-95 is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for various chemical reactions, and as a research tool for biological and biochemical applications.
However, 6-FPF-95 also has some limitations for use in laboratory experiments. It is a relatively expensive compound and is not widely available. Additionally, due to its reactivity, 6-FPF-95 must be handled with care and stored under appropriate conditions to avoid contamination.
Direcciones Futuras
There are a number of potential future directions for the use of 6-FPF-95 in scientific research. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential use in the synthesis of pharmaceuticals and other organic compounds. Additionally, 6-FPF-95 could be used in the development of new catalysts for chemical reactions and in the development of new research tools for biological and biochemical applications. Finally, 6-FPF-95 could be used to investigate the effects of fluorinated compounds on the structure and function of proteins, enzymes, DNA, and RNA.
Métodos De Síntesis
The synthesis of 6-FPF-95 involves a two-step process that begins with the reaction of 4-fluorophenol with formaldehyde to produce 4-fluorophenyl formate. This reaction is typically carried out in an aqueous solution at room temperature. The second step involves the reaction of 4-fluorophenyl formate with sodium hydroxide to produce 6-FPF-95. This reaction is typically carried out in an organic solvent such as ethanol or methanol at an elevated temperature.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUNCRPXHMORAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451304 |
Source


|
| Record name | 3-(4-fluorophenyl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343603-87-2 |
Source


|
| Record name | 3-(4-fluorophenyl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














